molecular formula C21H17Cl2N5O2 B14108446 6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14108446
M. Wt: 442.3 g/mol
InChI Key: JTFPYJLQQOOJDT-UHFFFAOYSA-N
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Description

The compound 8-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic organic molecule that belongs to the class of imidazo[1,2-g]purine derivatives This compound is characterized by the presence of two chlorophenyl groups, a methyl group, and a complex fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 4-chlorobenzylamine, and 1-methylimidazole.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with 4-chlorobenzylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with 1-methylimidazole under acidic conditions to form the imidazo[1,2-g]purine core.

    Chlorination: The final step involves the chlorination of the imidazo[1,2-g]purine core to introduce the chlorophenyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-g]purine derivatives.

Scientific Research Applications

8-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: Studied for its effects on cellular signaling pathways and its potential as a molecular probe.

    Materials Science: Used in the development of novel materials with unique electronic and optical properties.

    Industry: Employed as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and regulation.

    Pathways Involved: It modulates pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential therapeutic effects.

Comparison with Similar Compounds

8-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: can be compared with other similar compounds:

    Similar Compounds:

Uniqueness

  • Structural Features : The presence of the imidazo[1,2-g]purine core and the specific positioning of the chlorophenyl groups make it unique.
  • Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research.

Properties

Molecular Formula

C21H17Cl2N5O2

Molecular Weight

442.3 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H17Cl2N5O2/c1-25-18-17(19(29)28(21(25)30)12-13-2-4-14(22)5-3-13)27-11-10-26(20(27)24-18)16-8-6-15(23)7-9-16/h2-9H,10-12H2,1H3

InChI Key

JTFPYJLQQOOJDT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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